molecular formula C8H18N2O3 B14466266 3,3-diethoxy-N'-hydroxybutanimidamide CAS No. 70828-51-2

3,3-diethoxy-N'-hydroxybutanimidamide

Cat. No.: B14466266
CAS No.: 70828-51-2
M. Wt: 190.24 g/mol
InChI Key: KKCFTQRAHODQKP-UHFFFAOYSA-N
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Description

3,3-Diethoxy-N'-hydroxybutanimidamide is a substituted amidoxime derivative characterized by a central butanimidamide backbone with ethoxy groups at the 3,3-positions and a hydroxylamine (-NHOH) moiety at the N'-position.

Properties

CAS No.

70828-51-2

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

3,3-diethoxy-N'-hydroxybutanimidamide

InChI

InChI=1S/C8H18N2O3/c1-4-12-8(3,13-5-2)6-7(9)10-11/h11H,4-6H2,1-3H3,(H2,9,10)

InChI Key

KKCFTQRAHODQKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CC(=NO)N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide typically involves the reaction of 3,3-diethoxypropionitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:

    Starting Material: 3,3-diethoxypropionitrile

    Reagent: Hydroxylamine

    Conditions: Acidic medium (e.g., hydrochloric acid)

The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the imidamide.

Industrial Production Methods

Industrial production of 3,3-diethoxy-N’-hydroxybutanimidamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-diethoxy-N’-hydroxybutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidamides.

Scientific Research Applications

3,3-diethoxy-N’-hydroxybutanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-diethoxy-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,3-diethoxy-N'-hydroxybutanimidamide are best understood in comparison to related amidoximes and substituted imidamides. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of 3,3-Diethoxy-N'-hydroxybutanimidamide with Analogs

Compound Name Substituents/Modifications Key Properties/Applications References
3,3-Diethoxy-N'-hydroxybutanimidamide - 3,3-diethoxy groups
- N'-hydroxy
- Potential as a ligand in metal-catalyzed C–H activation due to N,O-coordination sites.
- Enhanced solubility from ethoxy groups.
3-(Dimethylamino)-N'-hydroxybutanimidamide hydrochloride - 3-dimethylamino
- Hydrochloride salt
- Improved crystallinity and stability due to hydrochloride form.
- Applications in medicinal chemistry (e.g., protease inhibition).
4-(Dicyclohexylamino)-N'-hydroxybutanimidamide - 4-dicyclohexylamino - Bulky substituents hinder coordination but enhance lipophilicity for membrane penetration.
- Used in polymer synthesis.
(1Z)-N'-hydroxybutanimidamide hydrochloride - Z-configuration
- Hydrochloride salt
- Stereospecific reactivity in cycloaddition reactions.
- Industrial use in crosslinking agents.
N'-Hydroxycyclopropylacetamidine - Cyclopropyl ring - Increased ring strain enhances electrophilicity.
- Intermediate in agrochemical synthesis.

Key Observations

Substituent Effects: Ethoxy groups in 3,3-diethoxy-N'-hydroxybutanimidamide improve solubility in organic solvents compared to alkylamino analogs (e.g., 3-(dimethylamino)- variant) . Bulky groups (e.g., dicyclohexylamino) reduce coordination capacity but increase steric shielding, making such analogs more suitable for hydrophobic environments .

Reactivity and Applications :

  • Amidoximes with hydrochloride salts exhibit higher stability and are preferred in pharmaceutical synthesis, whereas free bases like 3,3-diethoxy-N'-hydroxybutanimidamide are more reactive in catalytic systems .
  • Stereochemistry (e.g., Z-configuration in (1Z)-N'-hydroxybutanimidamide hydrochloride) critically influences reactivity in asymmetric synthesis .

Synthetic Utility: The ethoxy-substituted variant is less reported in polymer science compared to analogs like 3-chloro-N-phenyl-phthalimide (), which is a monomer for polyimides.

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